2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at position 5, a sulfanyl-acetamide chain at position 3, and an N-(4-methoxyphenyl) acetamide moiety. This compound belongs to a class of molecules widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Its structural features, such as the electron-donating methoxy group and lipophilic benzyl substituent, may influence solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-25-15-9-7-14(8-10-15)20-17(24)12-26-18-22-21-16(23(18)19)11-13-5-3-2-4-6-13/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPXTXLUFROMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, and anti-tubercular activities. They are also present in various marketed drugs.
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazoles, are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds.
Biochemical Pathways
Compounds with similar structures are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The compound’s solubility in organic solvents such as ether, ethanol, and dichloromethane suggests that it may have good bioavailability.
Result of Action
Compounds with similar structures are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water is low, suggesting that its action might be influenced by the hydration status of the environment. Furthermore, it should be stored at room temperature, indicating that temperature can affect its stability.
Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 263.32 g/mol. The structural components include:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Sulfanyl Group : Contributes to the compound's reactivity and potential biological interactions.
- Acetamide Moiety : Enhances solubility and bioavailability.
Antimicrobial Activity
Research has indicated that triazole derivatives often exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential effectiveness against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by interacting with specific enzymes or disrupting cellular processes .
Anticancer Potential
The anticancer activity of triazole derivatives is well-documented. Compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have demonstrated that triazole derivatives can interact with the Bcl-2 family of proteins, which are crucial in regulating apoptosis . The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Targeting enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interacting with receptors that regulate cell survival pathways.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions are optimized for yield and purity .
Comparative Biological Activity
A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR). The following table summarizes findings related to various triazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring with methoxy substitution | Potent antifungal properties |
| 4-amino-N-(4-(benzyloxy)phenyl)acetamide | Acetamide structure with benzyloxy group | Exhibits anti-inflammatory effects |
| 3-amino-5-(substituted phenyl)-1,2,4-triazoles | Variants of triazoles with different phenyl groups | Diverse biological activities across different derivatives |
The biological activity of this compound likely involves binding to specific molecular targets within cells. This interaction could lead to inhibition of critical pathways involved in disease progression. Techniques such as molecular docking studies and enzyme inhibition assays are recommended to explore these interactions further .
Scientific Research Applications
Biological Activities
The compound exhibits various biological properties that make it a candidate for further research:
Anticancer Activity
Research indicates that derivatives of triazole compounds, including those similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, show significant anticancer potential. For example, studies on related triazole derivatives have demonstrated:
- Cell Growth Inhibition : Compounds have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer cell lines such as SNB-19 and OVCAR-8 .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of specific enzymes involved in tumor progression .
Antimicrobial Properties
Triazole derivatives have been reported to possess broad-spectrum antimicrobial activities:
- Bacterial Inhibition : Compounds similar to the target molecule have displayed effectiveness against Gram-positive and Gram-negative bacteria .
- Antitubercular Activity : Certain triazole derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, triazole compounds are being investigated for:
- Antiviral Effects : Some studies suggest that triazoles can inhibit viral replication and may be useful in antiviral therapies .
- Enzyme Inhibition : Research has shown that these compounds can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
Case Study 1: Anticancer Evaluation
A study synthesized a series of triazole-based compounds and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications to the triazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the synthesis of various triazole derivatives and their antimicrobial properties. The study found that certain modifications improved activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site, participating in alkylation and oxidation reactions:
Key Findings :
-
Oxidation with H₂O₂ selectively converts the sulfanyl group to sulfoxide without affecting the triazole ring or acetamide moiety.
-
Alkylation with methyl iodide occurs under mild basic conditions, preserving the amino group on the triazole.
Acylation of the 4-Amino Triazole
The primary amine on the triazole undergoes acylation to form secondary amides:
| Acylating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT, 12 h | N-Acetylated triazole derivative | 88 | |
| Benzoyl chloride | Et₃N, THF, reflux, 8 h | N-Benzoylated analog | 75 |
Mechanistic Insight :
-
Acylation occurs regioselectively at the 4-amino group due to its higher nucleophilicity compared to the acetamide’s amine .
-
Steric hindrance from the benzyl group at C-5 moderates reaction rates .
Hydrolysis of the Acetamide Moiety
The acetamide group can be hydrolyzed to carboxylic acid under acidic or basic conditions:
Applications :
-
Hydrolysis products serve as intermediates for esterification or conjugation with bioactive molecules.
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The para-methoxyphenyl group undergoes halogenation and nitration:
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3 h | 3-Nitro-4-methoxyphenyl derivative | 68 | |
| Bromination | Br₂, FeBr₃, CHCl₃, RT, 6 h | 3-Bromo-4-methoxyphenyl analog | 73 |
Regioselectivity :
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for triazole modifications:
| Reaction | Conventional vs. Microwave Conditions | Time Reduction | Yield Improvement | Reference |
|---|---|---|---|---|
| Sulfoxide Formation | 2 h (RT) vs. 15 min (100°C, 300 W) | 87.5% | +7% | |
| Acylation | 12 h (RT) vs. 25 min (80°C, 250 W) | 95% | +13% |
Advantages :
Complexation with Metal Ions
The triazole’s nitrogen atoms and sulfanyl group act as ligands for metal coordination:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) chloride | MeOH, RT, 2 h | Octahedral Cu(II) complex | 4.2 | |
| Fe(III) nitrate | EtOH/H₂O, 60°C, 6 h | Tetragonal Fe(III) complex | 3.8 |
Applications :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
Limitations :
Comparison with Similar Compounds
Structural Comparisons
Triazole-acetamide derivatives share a common 1,2,4-triazole scaffold but differ in substituents, which critically modulate their bioactivity:
Key Observations :
- Electron Effects : The 4-methoxyphenyl group in the target compound is electron-donating, whereas bromophenyl () or chlorophenyl () substituents in analogs are electron-withdrawing, which may reduce oxidative metabolism but limit electrostatic interactions in enzyme binding .
Key Observations :
- Antimicrobial Activity : Pyridinyl and electron-withdrawing groups (e.g., KA3) enhance antimicrobial efficacy, whereas the target compound’s methoxyphenyl group may reduce potency against Gram-negative strains .
- Anti-inflammatory Potential: The furan-2-yl analog in showed 68% anti-exudative activity, suggesting that substituting benzyl for furan could alter steric interactions with cyclooxygenase isoforms .
Pharmacokinetic and Drug-Likeness Comparisons
- Molecular Weight : The target compound (MW 410.47) falls within Lipinski’s rule (<500), unlike bulkier analogs like 7a (MW 605.77) , which may face absorption challenges.
- Synthetic Accessibility : The target compound’s benzyl and methoxyphenyl groups are synthetically straightforward compared to piperidine-sulfonyl hybrids (), which require multi-step protocols .
Q & A
Basic: What are the recommended synthetic routes for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core, followed by functionalization with benzyl and sulfanyl groups, and final coupling with the 4-methoxyphenylacetamide moiety. Key steps include:
- Triazole ring formation : Cyclocondensation of thiosemicarbazide derivatives under reflux with acetic acid .
- Sulfanyl group introduction : Reaction with mercaptoacetic acid derivatives in dimethylformamide (DMF) at 60–80°C .
- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Optimization strategies : - Temperature control : Higher yields (>70%) are achieved by maintaining strict temperature ranges (e.g., 60–80°C for sulfanylation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction kinetics for sulfanyl and amide bond formation .
- Catalyst use : Triethylamine as a base improves coupling efficiency in amidation steps .
Advanced: How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?
Methodological Answer:
Discrepancies often arise from variations in purity, crystallinity, or measurement techniques. To address this:
- Standardize purity : Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Crystallinity analysis : Use X-ray diffraction (XRD) to identify polymorphic forms, as crystalline vs. amorphous states affect solubility .
- Solvent polarity testing : Measure solubility in a standardized solvent series (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy at 25°C. Compare with PubChem data for validation .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm, methoxy group at δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the anti-exudative potential of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., benzyl to furan-2-yl or 4-chlorophenyl) and compare activities .
- In vitro assays : Test inhibition of vascular endothelial growth factor (VEGF)-induced permeability in HUVEC cells at 10–100 µM concentrations .
- In vivo models : Use carrageenan-induced paw edema in rats, dosing at 10–50 mg/kg orally, and measure exudate volume reduction .
- Computational modeling : Perform molecular docking with VEGF receptors (e.g., VEGFR-2) to identify key binding interactions (e.g., sulfanyl group with Cys917) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers at 2–8°C, away from moisture and light .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency response : For skin contact, wash with 10% ethanol/water; for ingestion, administer activated charcoal and seek medical attention .
Advanced: How can researchers investigate conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?
Methodological Answer:
- Cell line selection : Use standardized lines (e.g., HeLa for cancer, HEK293 for normal cells) and ensure passage number consistency (<20) .
- Dose-response curves : Test 0.1–100 µM concentrations with 48-hour exposure. Calculate IC50 values using MTT assays .
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .
- Data normalization : Include positive controls (e.g., doxorubicin) and validate with replicate experiments (n=6) .
Basic: What solvent systems are recommended for recrystallization to improve compound stability?
Methodological Answer:
- Binary mixtures : Ethyl acetate/hexane (3:7 v/v) for initial crystallization .
- Alternative systems : Methanol/water (8:2 v/v) for high-purity crystals. Slow cooling (1°C/min) enhances crystal formation .
Advanced: How can reaction kinetics be studied to optimize the sulfanylation step in the synthesis?
Methodological Answer:
- Time-course analysis : Withdraw aliquots at 0, 15, 30, 60, and 120 minutes. Monitor via TLC (silica gel, ethyl acetate eluent) .
- Rate constant calculation : Use pseudo-first-order kinetics under excess mercaptoacetic acid. Plot ln([reactant]) vs. time .
- Activation energy : Perform reactions at 50, 60, and 70°C. Apply the Arrhenius equation to determine Ea .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
